molecular formula C15H14BrNO B5504225 2-bromo-N-(3,5-dimethylphenyl)benzamide CAS No. 5351-02-0

2-bromo-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B5504225
CAS No.: 5351-02-0
M. Wt: 304.18 g/mol
InChI Key: REZBLWBOJJELNP-UHFFFAOYSA-N
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Description

2-bromo-N-(3,5-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 2-position and a 3,5-dimethylphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,5-dimethylphenyl)benzamide typically involves the following steps:

    Amidation: The brominated benzamide is then reacted with 3,5-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the aromatic ring.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted benzamide.

Scientific Research Applications

2-bromo-N-(3,5-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,5-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-(2,6-dimethylphenyl)benzamide
  • 2-bromo-N-(4-methylphenyl)benzamide

Uniqueness

2-bromo-N-(3,5-dimethylphenyl)benzamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs.

Biological Activity

2-bromo-N-(3,5-dimethylphenyl)benzamide is a synthetic organic compound notable for its bromine substitution and amide functional group. Its molecular formula is C12_{12}H14_{14}BrN1_{1}O1_{1}, with a molecular weight of approximately 276.13 g/mol. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}BrN
  • Molecular Weight : 276.13 g/mol

The compound features a benzamide structure where:

  • The nitrogen atom is bonded to a phenyl group substituted with two methyl groups at the 3 and 5 positions.
  • A bromine atom is located at the 2 position of the benzene ring.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

A study evaluated compounds similar to this compound for their in vitro inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). The results showed that certain derivatives demonstrated significant COX-2 inhibition with IC50_{50} values ranging from 0.06 to 0.71 µM . This suggests that compounds with similar structures could modulate inflammatory pathways effectively.

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored through various studies. For instance, derivatives were tested against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, some compounds exhibited IC50_{50} values as low as 0.67 µM against these cell lines, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : Interaction studies have shown that this compound may bind effectively to proteins involved in inflammatory responses and cancer progression.
  • Molecular Docking Studies : These studies have provided insights into how the compound interacts at the molecular level with target enzymes like COX-2, which is crucial for its anti-inflammatory properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Features
N-(3,5-dimethylphenyl)benzamideLacks bromine substitutionPotentially less reactive than brominated analogs
2-Bromo-N-(2-methylphenyl)benzamideDifferent methyl substitution patternMay exhibit different biological activity
N-(4-fluorophenyl)benzamideContains fluorine instead of bromineFluorinated compounds often have distinct properties
2-Bromo-N-(4-methylphenyl)benzamideMethyl substitution at para positionCould have varied reactivity compared to meta-substituted analogs

This table illustrates how slight variations in chemical structure can significantly influence biological behavior and activity.

Case Studies

  • In Vivo Studies : In vivo assessments using carrageenan-induced rat paw edema models demonstrated that compounds structurally related to this compound possess significant anti-inflammatory effects compared to standard drugs like ibuprofen .
  • Cell Line Studies : A comprehensive screening of various derivatives against a panel of cancer cell lines revealed that many demonstrated substantial cytotoxicity with IC50_{50} values well below those of established chemotherapeutics .

Q & A

Q. Basic: What are the optimal synthetic routes for 2-bromo-N-(3,5-dimethylphenyl)benzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The compound is typically synthesized via condensation of 2-bromobenzoyl chloride with 3,5-dimethylaniline in anhydrous ethanol or THF under reflux (60–80°C). Key optimization steps include:

  • Stoichiometric control : Use a 1:1.2 molar ratio of 3,5-dimethylaniline to 2-bromobenzoyl chloride to ensure complete reaction .
  • Purification : Recrystallization from ethanol yields pure crystals (melting point verification is critical for purity checks) .
  • Catalysis : Addition of triethylamine (1–5 mol%) accelerates the reaction by neutralizing HCl byproducts .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR reveals aromatic proton environments (e.g., doublets for 3,5-dimethylphenyl protons at δ 6.7–7.1 ppm) and amide NH signals (δ ~8.5 ppm) .
  • IR : A strong C=O stretch at ~1660 cm1^{-1} confirms the amide bond, while N-H stretches appear at ~3300 cm1^{-1} .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z ~320 (M+H+^+) for validation .

Q. Advanced: How do substituents on the benzamide core influence the solid-state structure, and what crystallographic tools are recommended for analysis?

Methodological Answer:
Substituents like bromine and methyl groups dictate crystal packing via halogen bonding (Br···O interactions) and hydrogen bonding (N-H···O). For example:

  • X-ray Diffraction : Single-crystal X-ray studies reveal dihedral angles between benzoyl and aniline rings (~76.7° in the bromo derivative vs. ~32.1° in chloro analogs) .
  • Software : Use SHELXL for refinement (riding models for H atoms) and ORTEP-3 for visualizing intermolecular interactions .
  • Key Observations : Antiparallel alignment of amide oxygen with bromine reduces steric strain, favoring layered packing .

Q. Advanced: How can researchers resolve contradictions in crystallographic data for halogenated benzamide derivatives?

Methodological Answer:
Discrepancies in dihedral angles (e.g., 76.7° vs. 63.1° in chloro analogs) arise from substituent electronegativity and steric effects. To address this:

  • Comparative Analysis : Overlay structures of analogs (e.g., 2-chloro vs. 2-bromo derivatives) using WinGX to identify substituent-driven conformational changes .
  • Hydrogen Bonding : Validate hydrogen bond lengths (N-H···O ~2.0 Å) via SHELXPRO to ensure data consistency .
  • DFT Calculations : Pair crystallographic data with computational models (e.g., Gaussian) to predict stability of observed conformers .

Q. Advanced: What strategies are recommended for studying the structure-activity relationship (SAR) of this compound in pharmacological contexts?

Methodological Answer:

  • Bioisosteric Replacement : Substitute bromine with iodine or methyl groups to assess impact on receptor binding (e.g., kinase inhibition assays) .
  • Pharmacophore Mapping : Use Molecular Dynamics (MD) simulations to identify critical interactions (e.g., halogen bonding with ATP-binding pockets) .
  • In Vitro Testing : Pair SAR with cytotoxicity assays (e.g., IC50_{50} measurements in cancer cell lines) to correlate structural features (e.g., planarity of benzamide) with activity .

Q. Advanced: How can researchers mitigate challenges in refining disordered crystal structures of halogenated benzamides?

Methodological Answer:
Disorder in methyl or halogen positions is common. Mitigation strategies include:

  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
  • Constraints : Apply SHELXL constraints (e.g., SIMU for methyl groups) to model disorder without overfitting .
  • Validation : Cross-check refinement with Rfree_{free} values and electron density maps (e.g., Fo-Fc maps in Olex2 ) .

Q. Basic: What are the best practices for ensuring reproducibility in the synthesis of halogenated benzamide derivatives?

Methodological Answer:

  • Moisture Control : Conduct reactions under nitrogen to prevent hydrolysis of benzoyl chloride .
  • Analytical Consistency : Use standardized NMR (500 MHz) and HPLC (C18 column, acetonitrile/water gradient) protocols .
  • Crystallization : Slow cooling (1–2°C/min) from ethanol yields uniform crystals for reliable XRD analysis .

Properties

IUPAC Name

2-bromo-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZBLWBOJJELNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968245
Record name 2-Bromo-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-02-0
Record name 2-Bromo-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
2-bromo-N-(3,5-dimethylphenyl)benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
2-bromo-N-(3,5-dimethylphenyl)benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
2-bromo-N-(3,5-dimethylphenyl)benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
2-bromo-N-(3,5-dimethylphenyl)benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
2-bromo-N-(3,5-dimethylphenyl)benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
2-bromo-N-(3,5-dimethylphenyl)benzamide

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